molecular formula C13H21NO4 B13942198 Diethyl 2-cyano-2-isobutylsuccinate

Diethyl 2-cyano-2-isobutylsuccinate

Cat. No.: B13942198
M. Wt: 255.31 g/mol
InChI Key: NENOICKNJDFYMH-UHFFFAOYSA-N
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Description

Diethyl 2-cyano-2-isobutylsuccinate is a substituted succinate ester featuring a cyano (-CN) group and an isobutyl (-CH₂CH(CH₃)₂) moiety at the 2-position of the succinate backbone. Such compounds are often intermediates in pharmaceuticals or agrochemicals due to their functional versatility .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

diethyl 2-cyano-2-(2-methylpropyl)butanedioate

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)8-13(9-14,7-10(3)4)12(16)18-6-2/h10H,5-8H2,1-4H3

InChI Key

NENOICKNJDFYMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(C)C)(C#N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes to Diethyl 2-cyano-2-isobutylsuccinate

Two main synthetic routes have been reported for the preparation of this compound:

Alkylation of Cyanoacetic Acid Ethyl Ester Followed by Condensation

  • Step 1: Preparation of 2-cyano-4-methylpentanoic acid ethyl ester
    Cyanoacetic acid ethyl ester is reacted with 1-bromo-2-methylpropane or alternatively condensed with 2-methyl-propionaldehyde in the presence of catalysts such as piperidinium acetate or sodium hydride in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethoxyethane (DME). This step yields 2-cyano-4-methylpentanoic acid ethyl ester (intermediate) with high efficiency.

  • Step 2: Reaction with Halo Acetic Acid Ethyl Ester
    The intermediate is further reacted with halo acetic acid ethyl ester (chloroacetic acid ethyl ester preferred) in the presence of bases such as sodium hydride or potassium carbonate in solvents like dimethoxyethane or DMF. This reaction proceeds at temperatures ranging from 10 to 80 °C, preferably 50 to 60 °C, to yield this compound.

Stobbe Condensation Route

  • This route involves the Stobbe condensation of dibenzyl succinate with isobutyraldehyde under basic conditions to form this compound. This method is noted for its cost-effectiveness and green chemistry aspects, avoiding hazardous reagents and minimizing waste.

Reaction Conditions and Catalysts

Parameter Details
Base Used Potassium carbonate, sodium carbonate, cesium carbonate (preferably cesium carbonate), sodium hydride
Solvents N,N-dimethylformamide, dimethoxyethane, dimethyl sulfoxide, tetrahydrofuran, 1,4-dioxane
Preferred Solvent Dimethyl sulfoxide (DMSO) and dimethoxyethane
Temperature Range 10–80 °C (alkylation step), preferably 50–60 °C; 140–180 °C (decarboxylation step), preferably 150–160 °C
Reaction Time Typically 1–4 hours depending on step and scale
Atmosphere Nitrogen atmosphere to prevent oxidation

Green and Solvent-Free Methods

Recent improvements have focused on solvent-free or minimal solvent processes to enhance the "greenness" of the synthesis:

  • Alkylation reactions have been successfully conducted without solvents using cesium carbonate as the base, improving atom economy and reducing environmental impact.

  • Use of cesium carbonate and cesium chloride in dimethyl sulfoxide for the synthesis and subsequent transformations has been demonstrated to be efficient and eco-friendly.

Decarboxylation and Further Transformations

This compound undergoes decarboxylation to form 3-cyano-5-methyl-hexanoic acid ethyl ester, an important intermediate for (S)-pregabalin synthesis:

  • Decarboxylation is typically carried out in the presence of mineral acids like sulfuric acid or base-catalyzed methods in organic solvents such as ethyl acetate or dimethyl sulfoxide.

  • The reaction temperature for decarboxylation ranges from 70–80 °C (acid catalyzed) to 140–180 °C (base catalyzed), with potassium chloride or sodium chloride facilitating the process.

Representative Experimental Procedure

An example synthesis from literature:

Component Quantity Role/Function
This compound 102 g Starting material
Potassium chloride 32.5 g Salt for decarboxylation
Dimethyl sulfoxide 500 mL Solvent
Water 7.5 mL Co-solvent
Methyl tert-butyl ether 200 mL Extraction solvent
  • The mixture is heated at 170 °C for 4 hours under stirring, monitored by TLC for completion.

  • After cooling to 40–50 °C, methyl tert-butyl ether is added, followed by gradual addition of water at 0–5 °C to separate phases.

  • The aqueous phase is extracted multiple times with methyl tert-butyl ether to isolate the product.

Summary Table of Preparation Methods

Step Reagents/Conditions Solvent(s) Temperature (°C) Key Notes
Alkylation of cyanoacetic acid ethyl ester Sodium hydride, 1-bromo-2-methylpropane or 2-methyl-propionaldehyde DMF, DME 10–80 (50–60) Controlled addition, nitrogen atmosphere
Condensation with halo acetic acid ethyl ester Sodium hydride, chloroacetic acid ethyl ester DMF, DME 10–80 (50–60) Polar aprotic solvent preferred
Decarboxylation Potassium chloride, sulfuric acid (acid catalyzed) or base catalysis DMSO, ethyl acetate 70–180 (preferably 140–160) Monitored by TLC, phase separation steps
Solvent-free alkylation Cesium carbonate, haloalkane None or minimal solvent 50–60 Green chemistry approach

Research Findings and Industrial Relevance

  • The use of cesium carbonate as a base in solvent-free conditions significantly improves the environmental profile of the synthesis while maintaining high yields and purity.

  • Dimethyl sulfoxide is favored as a solvent for its ability to dissolve both inorganic salts and organic substrates, facilitating smooth reaction progress and efficient decarboxylation.

  • The processes have been scaled up to industrial levels, demonstrating reproducibility and cost efficiency, which is critical for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyano-2-isobutylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-cyano-2-isobutylsuccinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-cyano-2-isobutylsuccinate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of active intermediates that interact with biological molecules or catalyze specific reactions in industrial processes .

Comparison with Similar Compounds

Diethyl Succinate

  • Structure : C₈H₁₄O₄, featuring two ethyl ester groups.
  • Properties :
    • Boiling point: ~80°C; solubility in water and organic solvents .
    • Purity: ≥98% (GLC), refractive index: 1.413–1.423 .
  • Applications : Used as a flavoring agent (FEMA 2377) and in fragrances due to its pleasant odor .
  • Comparison: Unlike Diethyl 2-cyano-2-isobutylsuccinate, diethyl succinate lacks polar substituents, resulting in lower reactivity and broader use in food and cosmetics.

Dimethyl 2-Oxosuccinate

  • Structure : C₆H₈O₅, with a ketone (oxo) group at the 2-position.
  • Properties :
    • Molecular weight: 160.12 g/mol; reactive toward nucleophiles due to the oxo group .
  • Applications : Likely used in organic synthesis for condensation reactions.
  • Comparison: The oxo group increases electrophilicity compared to the cyano group in this compound, which may favor different reaction pathways (e.g., nucleophilic addition vs. hydrolysis).

Sodium Sulfosuccinate

  • Structure : Ionic sulfonate derivative (e.g., C₁₂H₂₀Na₂O₇S).
  • Properties :
    • High water solubility due to the sulfonate group; used as a surfactant (e.g., docusate sodium) .
  • Applications : Medical laxatives and industrial emulsifiers.
  • Comparison: The ionic nature of sulfosuccinates contrasts with the non-ionic, hydrophobic isobutyl group in this compound, limiting its utility in aqueous systems.

Di-tert-Butyl 2-Isocyanosuccinate

  • Structure: Contains an isocyano (-NC) group, a highly reactive functional group.
  • Properties: Isocyano groups participate in click chemistry and metal coordination .
  • Applications : Specialty synthesis, including peptidomimetics.
  • Comparison: The isocyano group’s reactivity exceeds that of the cyano group, making it unsuitable for applications requiring stability.

Data Table: Comparative Analysis

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications
This compound C₁₃H₂₁NO₄ Cyano, Isobutyl ~263.3 (calculated) Pharmaceutical intermediates
Diethyl Succinate C₈H₁₄O₄ Ester 174.19 Flavors, fragrances
Dimethyl 2-Oxosuccinate C₆H₈O₅ Oxo, Ester 160.12 Organic synthesis
Sodium Sulfosuccinate C₁₂H₂₀Na₂O₇S Sulfonate 378.38 Surfactants, laxatives
Di-tert-Butyl 2-Isocyanosuccinate C₁₂H₂₀N₂O₄ Isocyano 256.30 Click chemistry, peptidomimetics

Key Findings

Structural Influence: The cyano group in this compound enhances polarity compared to diethyl succinate but reduces solubility relative to ionic sulfosuccinates.

Reactivity: The compound’s reactivity lies between that of oxo- and isocyano-substituted analogs, making it suitable for controlled hydrolysis or nucleophilic substitution.

Applications : Its steric and electronic profile suggests niche use in drug synthesis, contrasting with the broader industrial roles of diethyl succinate and sodium sulfosuccinate.

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